molecular formula C18H18N2O5S2 B2533319 3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide CAS No. 895443-90-0

3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2533319
CAS No.: 895443-90-0
M. Wt: 406.47
InChI Key: YDKJFLDSBHMQLA-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide is a synthetic chemical compound designed for research applications. Its structure incorporates a 5,6-dimethoxybenzothiazole moiety linked to a benzenesulfonyl group via a propanamide chain. Benzothiazole derivatives are investigated for their diverse biological activities. Some N-(benzothiazol-2-yl)benzenesulfonamide analogs have shown significant antidiabetic activity in scientific studies, acting as potential inhibitors of the 11β-HSD1 enzyme . Furthermore, molecular hybrids containing benzenesulfonamide groups are of interest in antibacterial research, particularly in developing new agents against resistant strains . The dimethoxybenzothiazole component is also a recognized pharmacophore in medicinal chemistry research, appearing in compounds studied as apelin receptor agonists for potential use in cardiovascular and metabolic diseases . This combination of structural features makes this compound a valuable compound for researchers in chemical biology and drug discovery. Specific areas of investigation may include enzyme inhibition studies, antimicrobial susceptibility assays, and receptor signaling research. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to determine the specific properties and mechanisms of action of this compound.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-24-14-10-13-16(11-15(14)25-2)26-18(19-13)20-17(21)8-9-27(22,23)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKJFLDSBHMQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide is a complex organic compound characterized by its unique molecular structure, which incorporates various functional groups. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.

Molecular Structure

The compound features:

  • Benzenesulfonyl group : Enhances solubility and bioavailability.
  • Benzothiazole ring : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Dimethoxy substituents : May influence the electronic properties and reactivity of the compound.

The molecular formula is C18H20N2O4SC_{18}H_{20}N_2O_4S with a molecular weight of approximately 364.43 g/mol.

Biological Activity Overview

Research on the biological activity of this compound has revealed several key findings:

  • Antimicrobial Activity : The benzothiazole moiety has been associated with antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies indicate that compounds with similar structures exhibit significant activity against a range of bacteria and fungi.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes and obesity.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various benzothiazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound, suggesting its potential as a chemotherapeutic agent.

The proposed mechanism of action for this compound involves:

  • Binding to target proteins : The compound likely interacts with specific proteins or enzymes, altering their function.
  • Induction of oxidative stress : This may lead to increased apoptosis in cancer cells.
  • Inhibition of chitin synthesis : Similar compounds have been shown to inhibit chitin synthesis in insects, suggesting potential applications in pest control.

Data Table: Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC against E. coli: 32 µg/mL[Source]
AnticancerInduces apoptosis in MCF-7 cells[Source]
Enzyme InhibitionModerate inhibition of α-glucosidase[Source]

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to analogues sharing the benzothiazol-2-ylpropanamide scaffold but differing in substituents. Key examples include:

Compound Name Substituents (Benzothiazole) Propanamide Backbone Modification Molecular Weight (g/mol) Key Properties/Applications
3-(Benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide 5,6-dimethoxy Benzenesulfonyl at C3 Not explicitly provided Potential kinase inhibition, stability
2-(3-Benzoylphenyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)propanamide 5,6-dimethyl Benzoylphenyl at C2 414.52 Anticancer candidate (inferred)
N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine 5,6-dimethoxy Glycine substituent Not provided Chelation, metal-binding applications
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide N/A (thiazole core) Indole and chlorophenyl groups Not provided C–H functionalization studies
Key Observations:
  • Substituent Effects: 5,6-Dimethoxy vs. 5,6-Dimethyl: The dimethoxy groups in the target compound enhance electron density and solubility compared to the dimethyl variant, which may improve bioavailability . Benzenesulfonyl vs. Benzothiazole vs. Thiazole Cores: Benzothiazole derivatives generally exhibit higher metabolic stability and lipophilicity than simpler thiazoles, as seen in the comparison with indole-containing analogues .
Pharmacological Potential:
  • While direct pharmacological data for the target compound are unavailable, structurally related benzothiazoles (e.g., those in patent examples) demonstrate activity in kinase inhibition and apoptosis induction .
  • The benzenesulfonyl group may confer selectivity for sulfhydryl-containing enzyme active sites, differentiating it from methyl- or chloro-substituted analogues .

Crystallographic and Spectroscopic Data

  • X-ray Analysis: No direct data are available for the target compound. However, analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide have confirmed planar benzamide moieties via X-ray studies, suggesting similar rigidity in the propanamide backbone .
  • Spectroscopy : IR and NMR data for the dimethyl variant (CAS 666817-93-2) indicate strong carbonyl (C=O) stretching at ~1680 cm⁻¹ and aromatic proton resonances at δ 7.2–8.1 ppm, consistent with the target compound’s expected spectral profile .

Q & A

Basic Research Questions

Q. What are the key steps for optimizing the synthesis of 3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide, and how do reaction conditions influence yield?

  • Methodology: The synthesis involves coupling a benzenesulfonylpropanamide precursor with a 5,6-dimethoxybenzothiazol-2-amine derivative. Critical parameters include:

  • Temperature: Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalysts: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agents to facilitate amide bond formation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology: Employ a combination of:

  • NMR spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at C5/C6 of benzothiazole, benzenesulfonyl proton shifts).
  • IR spectroscopy: Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
  • Mass spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 433.12) .

Q. How can researchers evaluate the compound’s biological activity in preliminary assays?

  • Methodology:

  • Cytotoxicity assays: Use MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Kinase inhibition: Screen against mitogen-activated protein kinases (MAPKs) via fluorescence polarization assays.
  • Apoptosis markers: Quantify caspase-3/7 activation using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

  • Methodology:

  • Assay conditions: Replicate in vivo pharmacokinetics (e.g., plasma protein binding, metabolic stability via liver microsomes).
  • Structural analogs: Syntize derivatives with modified sulfonyl or benzothiazole groups to improve bioavailability.
  • Pathway analysis: Use RNA-seq or phosphoproteomics to identify off-target effects masking therapeutic activity .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodology:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with MAPK or COX-2 active sites.
  • MD simulations: Perform 100-ns trajectories in explicit solvent to assess binding stability and conformational changes.
  • QSAR models: Train models on benzothiazole derivatives to correlate substituent effects with activity .

Q. How can researchers address data reproducibility challenges in multi-step synthesis?

  • Methodology:

  • Batch consistency: Standardize intermediates (e.g., 5,6-dimethoxy-1,3-benzothiazol-2-amine) via HPLC purity checks (>98%).
  • Reaction monitoring: Use inline FTIR or LC-MS to track intermediate formation in real time.
  • Byproduct analysis: Characterize side products via tandem MS and adjust stoichiometry to minimize their formation .

Q. What analytical approaches are recommended for identifying degradation products under physiological conditions?

  • Methodology:

  • Forced degradation studies: Expose the compound to pH 1–13 buffers, UV light, and 40°C/75% humidity.
  • HPLC-DAD/HRMS: Detect degradation products (e.g., hydrolyzed amide bonds or demethylated benzothiazole).
  • Stability-indicating assays: Validate methods per ICH guidelines to ensure specificity .

Q. How can synergistic effects with other therapeutic agents be systematically explored?

  • Methodology:

  • Combination index (CI): Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.
  • Transcriptomic profiling: Apply single-cell RNA-seq to identify co-targeted pathways (e.g., apoptosis + oxidative stress).
  • In vivo xenografts: Test efficacy in tumor-bearing mice with/without adjuvant therapies (e.g., checkpoint inhibitors) .

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